molecular formula C13H15BrN2O2 B580782 Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate CAS No. 1305320-67-5

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Cat. No.: B580782
CAS No.: 1305320-67-5
M. Wt: 311.179
InChI Key: CUFCMTNSJUKKRT-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 5-position, and a methyl group at the 6-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Scientific Research Applications

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and anti-inflammatory drugs.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

    Material Science: It is used in the synthesis of novel materials with specific electronic and optical properties

Safety and Hazards

“Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate” is classified under GHS07 and has hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

Indazole-containing heterocyclic compounds, including “Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate”, have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the synthesis methods and exploring the biological activities of these compounds.

Preparation Methods

The synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate typically involves multiple steps. One common method starts with the bromination of 6-methylindazole to introduce the bromine atom at the 5-position. This is followed by the protection of the indazole nitrogen with a tert-butyl ester group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and tert-butyl chloroformate for the esterification .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. .

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as kinases and receptors. The bromine atom and the tert-butyl ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

    Tert-butyl 6-bromo-1H-indazole-1-carboxylate: Similar structure but lacks the methyl group at the 6-position, which may affect its biological activity.

    Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: Contains an amino group at the 3-position, which can lead to different reactivity and applications.

    Tert-butyl 5-bromo-1H-indazole-1-carboxylate: Lacks the methyl group at the 6-position, making it less sterically hindered .

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

IUPAC Name

tert-butyl 5-bromo-6-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-5-11-9(6-10(8)14)7-15-16(11)12(17)18-13(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFCMTNSJUKKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C=NN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719881
Record name tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305320-67-5
Record name tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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